

# Application Note: Characterization of 1-(2-Bromophenyl)piperazine by NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperazine

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## Abstract

This application note details the analytical characterization of **1-(2-Bromophenyl)piperazine**, a key intermediate in pharmaceutical synthesis. The structure of this compound was unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a summary of the spectral data, detailed experimental protocols, and a discussion of the fragmentation pathways and spectral features. The presented data and methodologies are intended to serve as a valuable resource for researchers in quality control, process development, and medicinal chemistry.

## Introduction

**1-(2-Bromophenyl)piperazine** (oBPP) is a substituted phenylpiperazine that serves as a versatile building block in the synthesis of various biologically active molecules.<sup>[1]</sup> Accurate and thorough characterization of such intermediates is critical to ensure the identity, purity, and quality of final drug substances. This note describes the application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry for the structural elucidation and confirmation of **1-(2-Bromophenyl)piperazine**.

## Spectroscopic Data Summary

The NMR and mass spectrometry data provide a comprehensive profile of **1-(2-Bromophenyl)piperazine**. The chemical structure and key identifiers are presented below.

Compound: **1-(2-Bromophenyl)piperazine** CAS Number: 1011-13-8[2] Molecular Formula: C<sub>10</sub>H<sub>13</sub>BrN<sub>2</sub>[2][3][4] Molecular Weight: 241.13 g/mol [2][3]

## NMR Spectroscopy Data

The following tables summarize the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **1-(2-Bromophenyl)piperazine**, based on analysis of related compounds.[5][6]

Table 1: <sup>1</sup>H NMR Data (Estimated)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.6 (dd, J ≈ 8.0, 1.5 Hz)	Doublet of doublets	1H	Ar-H (H-6)
~ 7.3 (td, J ≈ 8.0, 1.5 Hz)	Triplet of doublets	1H	Ar-H (H-4)
~ 7.1 (dd, J ≈ 8.0, 1.5 Hz)	Doublet of doublets	1H	Ar-H (H-3)
~ 6.9 (td, J ≈ 8.0, 1.5 Hz)	Triplet of doublets	1H	Ar-H (H-5)
~ 3.2 (t, J ≈ 5.0 Hz)	Triplet	4H	Piperazine (-CH <sub>2</sub> -N-Ar)
~ 3.1 (t, J ≈ 5.0 Hz)	Triplet	4H	Piperazine (-CH <sub>2</sub> -NH)
~ 1.9 (br s)	Broad singlet	1H	Piperazine (-NH)

Table 2: <sup>13</sup>C NMR Data (Estimated)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150	Ar-C (C-1)
~ 133	Ar-C (C-6)
~ 128	Ar-C (C-4)
~ 125	Ar-C (C-3)
~ 122	Ar-C (C-2, C-Br)
~ 120	Ar-C (C-5)
~ 52	Piperazine (-CH <sub>2</sub> -N-Ar)
~ 46	Piperazine (-CH <sub>2</sub> -NH)

## Mass Spectrometry Data

The mass spectrum of **1-(2-Bromophenyl)piperazine** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the piperazine ring and the carbon-bromine bond.

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
241/243	High	[M+H] <sup>+</sup> (Isotopic pattern for Br)
198/200	Moderate	[M+H - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
171/173	Moderate	[M+H - C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>
162	Low	[M+H - Br] <sup>+</sup>
132	High	[C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup>
119	Moderate	[C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> ] <sup>+</sup>
70	High	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy

#### 2.1.1. Sample Preparation

- Weigh 5-10 mg of **1-(2-Bromophenyl)piperazine** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### 2.1.2. <sup>1</sup>H NMR Acquisition

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

#### 2.1.3. <sup>13</sup>C NMR Acquisition

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-160 ppm.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

## Mass Spectrometry

### 2.2.1. Sample Preparation

- Prepare a stock solution of **1-(2-Bromophenyl)piperazine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

### 2.2.2. LC-MS Analysis

- Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: ESI positive.
- Scan Range: m/z 50-500.

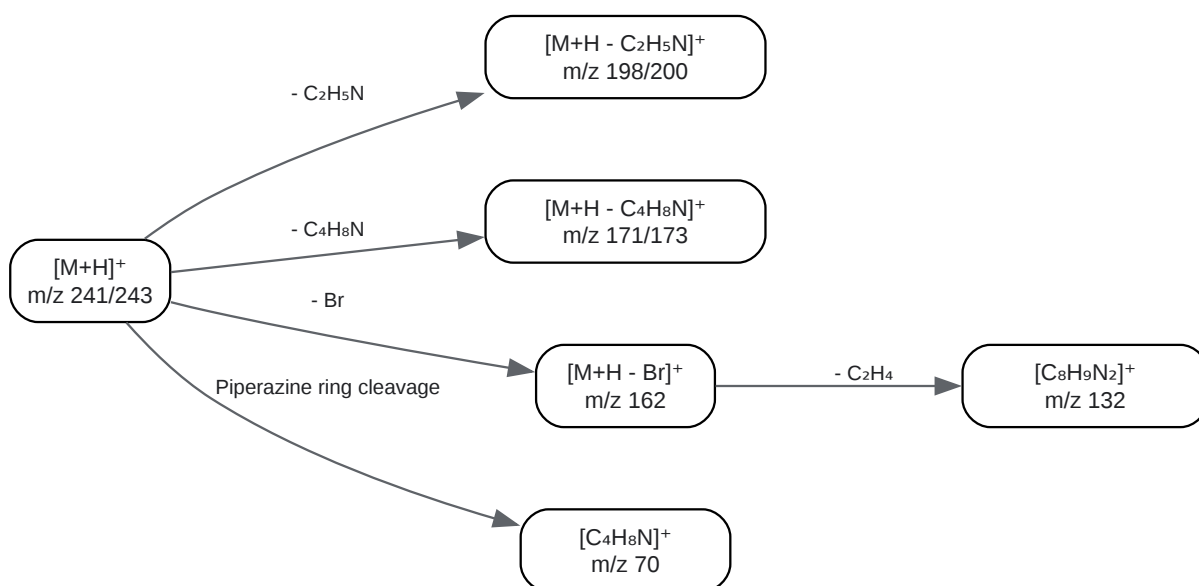
## Data Interpretation and Visualization

### NMR Spectra Interpretation

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of an ortho-disubstituted benzene ring. The piperazine protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the aromatic ring and the NH group, respectively. The <sup>13</sup>C NMR spectrum should display six signals for the aromatic carbons and two signals for the piperazine carbons.

## Mass Spectrum Fragmentation

The fragmentation of **1-(2-Bromophenyl)piperazine** in the mass spectrometer provides valuable structural information. The logical relationship of the fragmentation is depicted below.

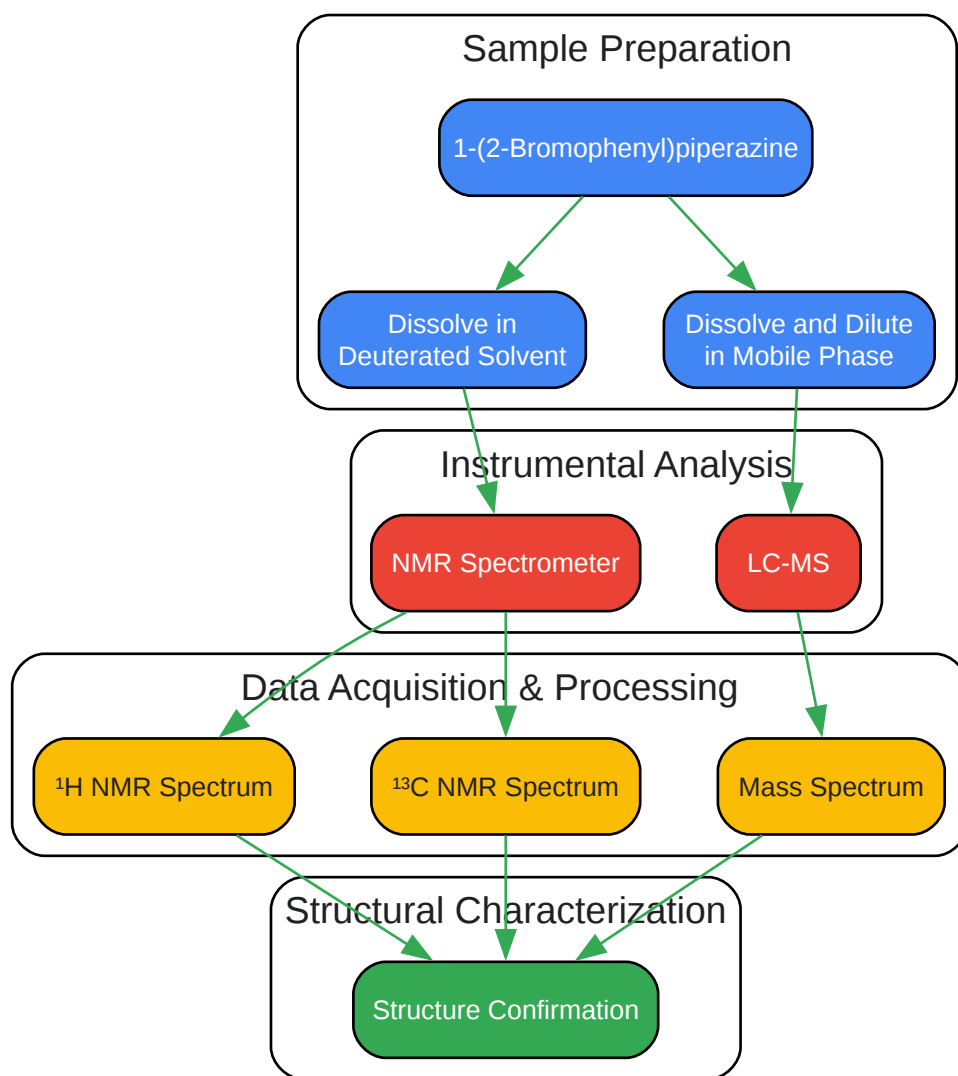


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Caption: Proposed mass fragmentation pathway of **1-(2-Bromophenyl)piperazine**.

## Experimental Workflow

The overall workflow for the characterization of **1-(2-Bromophenyl)piperazine** is outlined in the following diagram.



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Caption: Workflow for the characterization of **1-(2-Bromophenyl)piperazine**.

## Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive characterization of **1-(2-Bromophenyl)piperazine**. The data and protocols presented in this application note can be readily adopted by analytical and synthetic chemists to ensure the quality and identity of this important pharmaceutical intermediate.

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## References

- 1. ortho-Bromophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 1-(2-Bromophenyl)piperazine | C<sub>10</sub>H<sub>13</sub>BrN<sub>2</sub> | CID 2757153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-BROMOPHENYL)PIPERAZINE | 1011-13-8 [chemnet.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. mdpi.com [mdpi.com]
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